6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers
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Overview
Description
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Mixture of diastereomers, is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to separate the desired diastereomers from any by-products .
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The difluoromethyl groups can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), halogenating agents (e.g., bromine), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted dispiro compounds, while oxidation reactions can produce difluorinated ketones or alcohols .
Scientific Research Applications
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane
- 6-(iodomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane
- 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Single diastereomer
Uniqueness
Compared to its analogs, 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Mixture of diastereomers, offers unique reactivity due to the presence of both bromomethyl and difluoromethyl groups.
Biological Activity
6-(Bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique dispiro structure characterized by the presence of bromine and fluorine substituents. Its empirical formula is C10H10BrF2 with a molecular weight of approximately 243.10 g/mol. The presence of halogens often influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Certain dispiro compounds have shown effectiveness against bacterial strains.
- Anticancer Properties : Some studies suggest that halogenated compounds can inhibit tumor growth by interfering with cellular signaling pathways.
The biological activity of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, affecting signal transduction and cellular responses.
- DNA Interaction : Halogenated compounds can intercalate into DNA, leading to mutations or apoptosis in cancer cells.
Antimicrobial Studies
A study evaluating the antimicrobial properties of structurally related compounds demonstrated that halogenated dispiro compounds exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various bacterial strains.
Anticancer Activity
In vitro studies on cancer cell lines have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, as measured by MTT assays.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To assess the efficacy of dispiro compounds against bacterial infections.
- Methodology : Disk diffusion method was employed to evaluate the antimicrobial activity.
- Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Study on Cancer Cell Lines :
- Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Cells were treated with the compound for 24 hours followed by analysis using flow cytometry.
- Results : Induction of apoptosis was confirmed, with increased Annexin V positivity observed in treated cells.
Data Summary Table
Properties
Molecular Formula |
C9H11BrF2 |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
6-(bromomethyl)-8,8-difluorodispiro[2.0.34.13]octane |
InChI |
InChI=1S/C9H11BrF2/c10-5-6-3-8(4-6)7(1-2-7)9(8,11)12/h6H,1-5H2 |
InChI Key |
ZQFPLBKEXSXECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(C2(F)F)CC(C3)CBr |
Origin of Product |
United States |
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